molecular formula C11H9ClFNO B8581157 1-(2-Chloro-7-fluoroquinolin-3-yl)ethanol

1-(2-Chloro-7-fluoroquinolin-3-yl)ethanol

Cat. No. B8581157
M. Wt: 225.64 g/mol
InChI Key: PXMSDTLRHKWICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716290B2

Procedure details

1-(2-Chloro-7-fluoroquinolin-3-yl)ethanol (7.7 g, 34 mmol), MnO2 (30 g, 10 eq) and Toluene (200 mL) were heated to reflux for 2 h. LC-MS showed completion of the reaction. Filtration followed with removal of solvent gave an off-white solid of 1-(2-chloro-7-fluoroquinolin-3-yl)ethanone (6.2 g, 81%). Mass Spectrum (ESI) m/e=224 (M+1).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH:12]([OH:14])[CH3:13])=[CH:10][C:9]2[C:4](=[CH:5][C:6]([F:15])=[CH:7][CH:8]=2)[N:3]=1>O=[Mn]=O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:11]([C:12](=[O:14])[CH3:13])=[CH:10][C:9]2[C:4](=[CH:5][C:6]([F:15])=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C=C1C(C)O)F
Name
Quantity
30 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
completion of the reaction
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed with removal of solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C=C1C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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